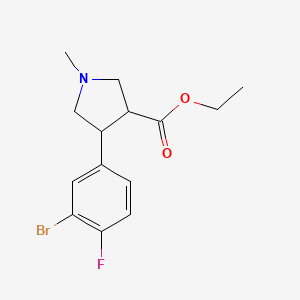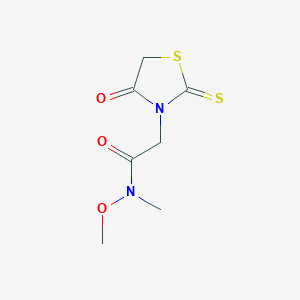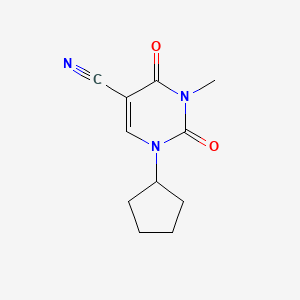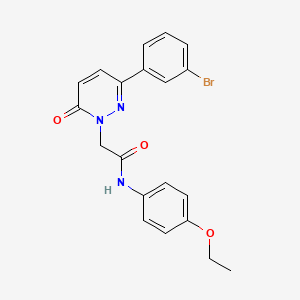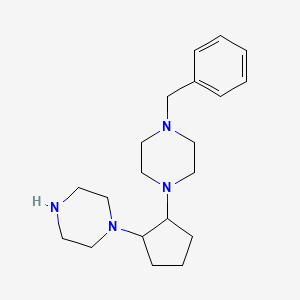
1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines with a wide range of biological and pharmaceutical activities This compound is of particular interest due to its unique structure, which includes a benzyl group, a cyclopentyl ring, and two piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen atoms can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: Known for its use in receptor studies.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for anti-tubercular activity.
Uniqueness
1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine is unique due to its dual piperazine moieties and cyclopentyl ring, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in research and industrial settings.
Properties
Molecular Formula |
C20H32N4 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-benzyl-4-(2-piperazin-1-ylcyclopentyl)piperazine |
InChI |
InChI=1S/C20H32N4/c1-2-5-18(6-3-1)17-22-13-15-24(16-14-22)20-8-4-7-19(20)23-11-9-21-10-12-23/h1-3,5-6,19-21H,4,7-17H2 |
InChI Key |
LQBIBJIXTQPWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N2CCN(CC2)CC3=CC=CC=C3)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide](/img/structure/B14875131.png)
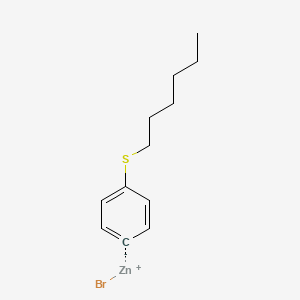

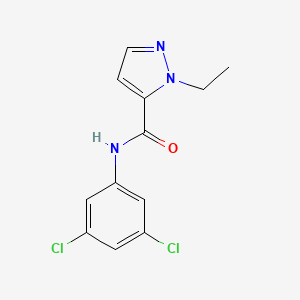
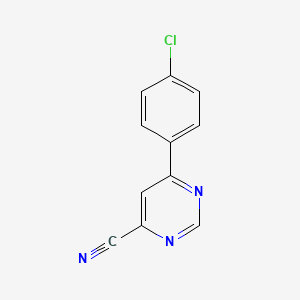


![5-methyl-N-(pyridin-2-yl)-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14875167.png)
